2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide -

2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide

Catalog Number: EVT-4790400
CAS Number:
Molecular Formula: C21H18N4O6S
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Bromo-N-[(2-nitrophenyl)sulfonyl]benzamide

Compound Description: This compound is an isomer of 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide. Both isomers exhibit three-dimensional supramolecular structures formed through various interactions, including N—H⋯O, C—H⋯O, C—H⋯π and π–π interactions [].

Relevance: 4-Bromo-N-[(2-nitrophenyl)sulfonyl]benzamide shares the core structure of a benzamide with a 2-nitrobenzenesulfonyl group attached to the amide nitrogen with 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide. The difference lies in the substituent on the benzamide ring (4-bromo vs. 2-({N-phenylglycyl}amino) group).

4-Bromo-N-[(4-nitrophenyl)sulfonyl]benzamide

Compound Description: This compound is an isomer of 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide. Both isomers exhibit three-dimensional supramolecular structures formed through various interactions, including N—H⋯O, C—H⋯O, C—H⋯π and π–π interactions [].

N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide (DEGA)

Compound Description: DEGA is a prodrug for the anticonvulsant LY201116 (4-amino-N-(2,6-dimethylphenyl)benzamide). It undergoes sequential N-deethylation to form MEGA and GA (monoethylglycineamide and glycineamide analogues of LY201116, respectively) before ultimately being hydrolyzed to LY201116. All these metabolites, including DEGA, exhibit anticonvulsant activity in mice [].

Relevance: While DEGA itself does not share a close structural resemblance to 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, its active metabolite LY201116 belongs to the same benzamide class. This highlights the potential of benzamide derivatives as pharmacologically active compounds.

4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116)

Compound Description: LY201116 is a potent anticonvulsant agent. It is the active metabolite of DEGA, MEGA, and GA, all of which are also anticonvulsant agents. LY201116 is further metabolized to its N-acetyl derivative, NAC, which also exhibits anticonvulsant activity and can be deacetylated back to LY201116 [].

Relevance: LY201116 is structurally related to 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide as both are benzamide derivatives. The difference lies in the substituent on the amide nitrogen (4-amino-2,6-dimethylphenyl vs. {N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl} group).

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide

Compound Description: This compound is a phenyluracil derivative with potent herbicidal activity. It exists in various hydrate forms, which are crucial for its formulation and application in plant protection [].

Relevance: Although this compound doesn't belong to the same chemical class as 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, it highlights the significant role of sulfonamide and benzamide functionalities in designing biologically active compounds across different fields, including pharmaceuticals and agrochemicals.

[(2-nitrophenyl)sulfonyl]carbamimidic azide

Compound Description: This compound is a ring-opened isomer of N-(1H-tetrazol-5-yl)-2-nitrobenzenesulfonamide, formed by reacting 2-nitrobenzenesulfonyl chloride with 5-aminotetrazole. It can be converted to 2-amino-N-(aminoiminomethyl)benzenesulfonamide using ethanolic stannous chloride or to 3-amino-1,2,4-thiadiazine 1,1-dioxide with sodium dithionite [].

Relevance: [(2-nitrophenyl)sulfonyl]carbamimidic azide shares the 2-nitrobenzenesulfonyl moiety with 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide. This emphasizes the diverse reactivity of this sulfonyl chloride and its potential in forming various nitrogen-containing heterocycles.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used for treating blood cancers. It is formed by oxidation of Venetoclax and can undergo Meisenheimer rearrangement to form Venetoclax hydroxylamine impurity (VHA) [].

Relevance: While VNO does not share the same core structure as 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, both compounds possess the nitrobenzenesulfonyl group. This highlights the susceptibility of this functional group towards oxidation, potentially leading to impurities during drug development.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another potential oxidative impurity of Venetoclax, formed through a [, ] Meisenheimer rearrangement from VNO. Its presence, alongside VNO, underscores the importance of controlling oxidative conditions during Venetoclax API and tablet manufacturing [].

Relevance: Similar to VNO, VHA is structurally distinct from 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide but shares the nitrobenzenesulfonyl group. This reiterates the potential for oxidative transformations in this functional group and emphasizes the importance of understanding its reactivity profile in drug development.

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}arylamides and their derivatives

Compound Description: This group of compounds are synthesized from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides and N-chloramides. They have been studied for their biological activities, particularly their antibacterial and antifungal properties [, ].

Relevance: This group of compounds highlights the use of arylsulfonyl groups in medicinal chemistry. While their structures differ from 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, the presence of an arylsulfonyl group linked to a nitrogen-containing framework emphasizes the broad application of this structural motif in developing bioactive molecules. ,

N(1‐ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4‐iodo‐125I‐ 5‐ethyl sulfonyl benzamide

Compound Description: This compound is a radioligand designed for the radioimmunoassay of sulpiride-related compounds. It is synthesized by incorporating 125I into N(1-ethyl-2-pyrrolidyl-methyl)2-methoxy-5-ethyl sulfonyl benzamide, a potent biological analog of sulpiride [].

Relevance: This radioligand shares the core structure of a benzamide with a sulfonyl group at the 5-position, similar to 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, though with a different substitution pattern. This showcases the diverse modifications possible on the benzamide scaffold for achieving specific biological targets.

4-[[2-[(Z)-N’-hydroxycarbamimidoyl]-4-pyridyl]methylamino] benzamide

Compound Description: This compound was identified as a potential new inhibitor of human acetylcholinesterase through a molecular docking study. Its inhibitory activity suggests its potential as a lead compound for developing anti-Alzheimer's drugs [].

Relevance: While structurally dissimilar to 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, this compound, like LY201116, underscores the value of exploring benzamide derivatives in medicinal chemistry, specifically in targeting neurodegenerative diseases.

N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylene amino]isonicotinamide

Compound Description: This compound, along with 4-[[2-[(Z)-N’-hydroxycarbamimidoyl]-4-pyridyl]methylamino]benzamide, was identified as a potential inhibitor of human acetylcholinesterase through a molecular docking study. This suggests its potential as a lead compound for developing new anti-Alzheimer's drugs [].

Relevance: Although structurally different from 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, this compound further strengthens the notion that exploring various chemical classes, including those containing nitrophenyl groups, can be beneficial in drug discovery for neurodegenerative diseases.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a nitro reduction metabolite of Venetoclax, a B-cell lymphoma-2 inhibitor. It is formed primarily by gut bacteria and constitutes a significant portion (13%) of the administered dose recovered in feces [].

Relevance: Although structurally distinct from 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, M30 demonstrates the susceptibility of nitroaromatic compounds to reduction, particularly in the gut environment. This highlights the importance of considering metabolic transformations in drug design and development.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major human metabolite of Venetoclax, formed by cytochrome P450 isoform 3A4 (CYP3A4). It arises from oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. This metabolite is considered a disproportionate human metabolite and is not expected to have clinically relevant on- or off-target pharmacologic activities [].

Relevance: Although structurally different from 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, the presence of the nitrobenzenesulfonyl group in M27 emphasizes the significance of studying metabolite profiles for drugs containing this functionality, as they might undergo specific metabolic transformations in humans.

3,5‐dichloro‐N‐(4‐((4‐((1,4‐dioxo‐3‐(phenylthio)‐1,4‐dihydronaphthalen‐2‐yl)amino)phenyl)sulfonyl)phenyl)benzamide (5e)

Compound Description: Compound 5e is a phenylaminosulfanyl‐1,4‐naphthoquinone derivative that exhibits potent cytotoxic activity against several human cancer cell lines (A549, HeLa, and MCF‐7) with low toxicity in normal human kidney HEK293 cells. It induces apoptosis and arrests the cell cycle at the G1 phase, suggesting its potential as an anti-cancer agent [].

Relevance: While its structure significantly differs from 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, compound 5e emphasizes the role of arylsulfonyl groups in designing molecules with potential anti-cancer activity.

(3-trifluoromethylsulfonyl) -N- [4-methyl-3- (4-pyridin-3-yl-pyrimidin-2-ylamino) -phenyl] benzamide (AN-024)

Compound Description: This compound is synthesized through a multi-step process, starting from 4-methyl-2-nitro-aniline. Its specific biological activities or applications are not mentioned in the provided abstract [].

Relevance: Although structurally distinct from 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, AN-024 shares the benzamide core and highlights the versatility of this scaffold for incorporating different functional groups, including sulfonyl moieties, to potentially modulate biological activity.

N - Sulfonyl Indoline Derivatives Carrying Amidic Function

Compound Description: These compounds are a class of indoline derivatives containing a sulfonyl group and an amidic function. The provided abstract mentions their potential therapeutic applications and their ability to form salts [].

Relevance: This group of compounds illustrates the broad application of sulfonamide and benzamide moieties in medicinal chemistry. While their structure differs from 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, they represent another example of exploring these functional groups for designing new pharmaceuticals.

Benzamide Antipsychotics with o-Anisamide Structure

Compound Description: This class of compounds represents second-generation antipsychotics characterized by the presence of an o-anisamide group. They differ from first-generation antipsychotics in their clinical role, structure, and effects on neurotransmitters. The 5-sulfonyl group and N-ethyl-2-aminomethyl pyrrolidine substituent contribute to their potent antipsychotic activity [].

Relevance: Although these antipsychotics do not share the nitrobenzenesulfonyl group with 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, they emphasize the importance of benzamide derivatives in medicinal chemistry, particularly in the field of neuropsychiatry.

4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (1–20)

Compound Description: These compounds are a series of derivatives synthesized from indapamide (4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide). Their pro-apoptotic activity was evaluated against melanoma cell lines. Compound 12 (4-chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, also known as SGK 266) showed the highest pro-apoptotic activity and exhibited anticancer activity against the melanoma cell line MDA–MB435 [].

4-chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives (21–31)

Compound Description: These compounds represent another series of indapamide derivatives synthesized and evaluated for pro-apoptotic and anticancer activities. Compound 12, belonging to the related series 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrated the most promising activity [].

Relevance: Similar to the previous series, these compounds are structurally related to 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide through the benzamide core and sulfonamide group but differ in the substitution pattern and the presence of a thiazolidine ring system. These structural modifications further illustrate the versatility of benzamide-based scaffolds in developing biologically active compounds.

2-methyl-N-[(2-nitrophenyl)sulfonyl]alanine

Compound Description: This compound contains a carboxy group which participates in the formation of centrosymmetric hydrogen-bonded dimers. It also exhibits an intramolecular N—H⋯O(nitro) hydrogen bond [, ].

Relevance: 2-methyl-N-[(2-nitrophenyl)sulfonyl]alanine shares the 2-nitrobenzenesulfonyl moiety with 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide. The key difference is the presence of an alanine residue instead of a phenylglycine residue attached to the sulfonamide nitrogen. This comparison highlights the impact of the amino acid side chain on the compound's structural properties and hydrogen bonding interactions. ,

1-[(2-nitrophenyl)sulfonyl­amino]­cyclo­hexane­carboxyl­ic acid

Compound Description: This compound also forms centrosymmetric hydrogen-bonded dimers via its carboxy group and exhibits an intramolecular N—H⋯O(nitro) hydrogen bond, similar to 2-methyl-N-[(2-nitrophenyl)sulfonyl]alanine [, ].

4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide (1A)

Compound Description: This compound, along with two other sulfonamide derivatives (1B and 1C), was synthesized and evaluated for its antimicrobial activity against various Gram-positive and Gram-negative bacteria. It showed activity only against Bacillus linen [].

Relevance: 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide shares the core structure of a benzamide with a sulfonyl group attached to the amide nitrogen with 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide. The key structural differences lie in the presence of a propyl group instead of a phenylglycyl group on the amide nitrogen, and a 4-methylphenyl substituent on the sulfonyl group instead of a 2-nitrophenyl group. This comparison highlights the impact of substituent variations on the compound's antimicrobial properties.

N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide (1B)

Compound Description: This sulfonamide derivative, along with compounds 1A and 1C, was studied for its antimicrobial activity. It was found to be effective against Escherichia coli, Bacillus subtilis, and Bacillus linen [].

Relevance: Although structurally distinct from 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide, N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide demonstrates the potential of sulfonamide derivatives in targeting bacterial pathogens.

4-methyl-N-(2-nitrophenyl) benzene sulfonamide (1C)

Compound Description: This sulfonamide derivative displayed the highest antimicrobial activity among the three derivatives (1A, 1B, and 1C) tested. It was effective against Escherichia coli, Bacillus licheniformis, and Bacillus linen, exhibiting a strong affinity to the bacterial dihydropteroate synthase (DHPS) [].

4-amino- [N- (5-phenyl-1, 3, 4-thiadiazole-2-yl]-benzene sulfonamide (a1)

Compound Description: This compound is a 1,3,4-thiadiazole derivative synthesized from [N-(5-phenyl) 1,3,4-thiadiazole-2-yl]-benzamide and 4-aminobenzenesulfonyl chloride. It exhibits good anticonvulsant activity, comparable to the standard drug phenytoin sodium [].

Properties

Product Name

2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide

IUPAC Name

2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]benzamide

Molecular Formula

C21H18N4O6S

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C21H18N4O6S/c22-21(27)16-10-4-5-11-17(16)23-20(26)14-24(15-8-2-1-3-9-15)32(30,31)19-13-7-6-12-18(19)25(28)29/h1-13H,14H2,(H2,22,27)(H,23,26)

InChI Key

MBZXAAHVVZPJBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.